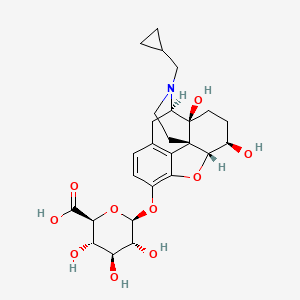

6b-Naltrexol 3-O-b-D-Glucuronide

Description

Contextualizing 6β-Naltrexol within Opioid Antagonist Metabolism Research

Naltrexone (B1662487) is an opioid receptor antagonist utilized in the management of opioid and alcohol use disorders. nih.govnih.gov Upon oral administration, naltrexone undergoes extensive first-pass metabolism, primarily in the liver, where it is converted by dihydrodiol dehydrogenase enzymes into its major active metabolite, 6β-naltrexol. nih.govwikipedia.orgresearchgate.netontosight.ai This metabolic process is so significant that steady-state concentrations of 6β-naltrexol in the plasma can be 10 to 30 times higher than those of the parent drug. wikipedia.orgwikipedia.orgnih.gov

6β-naltrexol is not merely an inactive byproduct; it is an active opioid receptor antagonist itself, although it possesses about half the affinity for the μ-opioid receptor compared to naltrexone. wikipedia.orgwikipedia.org A distinguishing characteristic is its action as a neutral antagonist, whereas naltrexone can function as an inverse agonist. wikipedia.orgumich.eduelsevierpure.com This difference suggests that 6β-naltrexol may be less likely to precipitate withdrawal symptoms in opioid-dependent individuals. wikipedia.orgelsevierpure.com Furthermore, 6β-naltrexol exhibits peripheral selectivity with a limited capacity to cross the blood-brain barrier, which has led to research into its potential for mitigating peripheral opioid effects, such as constipation, without interfering with central analgesic actions. wikipedia.orgnih.gov The metabolic pathway continues with the conjugation of these compounds, leading to the formation of glucuronides like 6β-Naltrexol 3-O-β-D-Glucuronide. wikipedia.org

Research Findings: Naltrexone vs. 6β-Naltrexol

| Parameter | Naltrexone | 6β-Naltrexol |

|---|---|---|

| Metabolic Origin | Parent Drug | Major active metabolite of Naltrexone |

| Primary Metabolizing Enzyme | Dihydrodiol Dehydrogenases | UDP-Glucuronyltransferases |

| Oral Bioavailability | 5-60% (due to high first-pass metabolism) | N/A (formed from Naltrexone) |

| Plasma Half-life (Oral) | ~4 hours wikipedia.orgontosight.ai | ~13 hours wikipedia.orgontosight.ai |

| Receptor Activity | Competitive Antagonist / Weak Partial Agonist / Inverse Agonist wikipedia.orgelsevierpure.com | Neutral Antagonist wikipedia.orgumich.eduelsevierpure.com |

| μ-Opioid Receptor (MOR) Affinity | High | Moderate (~50% of Naltrexone) wikipedia.org |

| Blood-Brain Barrier Penetration | Readily crosses | Very limited wikipedia.org |

Significance of Glucuronide Conjugates in Drug Disposition and Activity Studies

Glucuronidation represents a critical pathway in Phase II metabolism, the process by which the body converts drugs, toxins, and endogenous substances into more water-soluble forms to facilitate their excretion. ontosight.aiwikipedia.org This reaction, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) found mainly in the liver, involves attaching a glucuronic acid moiety to the substance. wikipedia.orgresearchgate.net The resulting glucuronide conjugates are typically pharmacologically inactive and are readily eliminated from the body via urine or feces. wikipedia.orgfrontiersin.org

The formation of glucuronides like 6β-Naltrexol 3-O-β-D-Glucuronide is a definitive step in the metabolic clearance of naltrexone and its metabolites. wikipedia.org Because these conjugates are often the most abundant drug-related compounds found in circulation and excreta, their disposition is of great pharmacological interest. frontiersin.org The movement and excretion of these hydrophilic conjugates are not passive; they rely on a network of uptake and efflux transport proteins. frontiersin.org

In some instances, the process is reversible. The enzyme β-glucuronidase, present in various tissues, can cleave the glucuronic acid from the conjugate, releasing the parent compound. nih.gov This deconjugation can lead to local reactivation of a drug or its metabolite and enable enterohepatic recycling, where a substance excreted in the bile is reabsorbed in the intestine, potentially prolonging its effect. frontiersin.orgnih.gov

Overview of Research Objectives for 6β-Naltrexol 3-O-β-D-Glucuronide Investigation

The scientific investigation of 6β-Naltrexol 3-O-β-D-Glucuronide is driven by several key objectives rooted in clinical and forensic toxicology.

Biomarker for Compliance Monitoring: The primary research focus is on utilizing 6β-Naltrexol 3-O-β-D-Glucuronide as a definitive biomarker in urine drug testing to monitor patient adherence to naltrexone treatment. cerilliant.comsigmaaldrich.com Its presence in urine confirms that the parent drug has been ingested and metabolized.

Development of Analytical Methods: A significant objective is the creation and validation of sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate detection and quantification of this metabolite in biological matrices. cerilliant.comnih.gov

Understanding Pharmacokinetic Variability: Research into the formation and excretion patterns of this glucuronide helps to explain the considerable inter-individual variability observed in naltrexone metabolism. nih.govresearchgate.net This understanding is crucial for interpreting clinical outcomes and tailoring therapy.

Synthesis of Reference Standards: To ensure the accuracy and reliability of analytical testing, the chemical synthesis of pure 6β-Naltrexol 3-O-β-D-Glucuronide is necessary. This allows for the production of certified reference materials used to calibrate and validate laboratory instruments. cerilliant.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1391506-73-2 |

|---|---|

Molecular Formula |

C26H33NO10 |

Molecular Weight |

519.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H33NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,13,15,17-19,21-22,24,28-31,34H,1-2,5-10H2,(H,32,33)/t13-,15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 |

InChI Key |

MZOUDXNTQKTCTC-TXYMGXTCSA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Formation of 6β Naltrexol 3 O β D Glucuronide

Naltrexone (B1662487) Metabolism and the Generation of 6β-Naltrexol

The initial and primary metabolic transformation of naltrexone is its reduction to 6β-naltrexol. oup.com This active metabolite is formed rapidly and is found in significantly higher concentrations in plasma than naltrexone itself following oral administration. nih.gov

Reductive Metabolism to 6β-Naltrexol by Aldo-Keto Reductases (AKR1C4)

The conversion of naltrexone to 6β-naltrexol is primarily carried out by cytosolic enzymes belonging to the aldo-keto reductase (AKR) superfamily. oup.comnih.gov Specifically, AKR1C4 has been identified as the most efficient enzyme in this reductive process. nih.govdntb.gov.ua Other isoforms, such as AKR1C1 and AKR1C2, also contribute to this reaction, but to a much lesser extent. nih.govdntb.gov.ua The catalytic efficiency of AKR1C4 in reducing naltrexone is substantially higher than that of AKR1C1 and AKR1C2. dntb.gov.ua This efficient reduction by AKR1C4 is a key factor contributing to the high ratio of 6β-naltrexol to naltrexone observed in humans. dntb.gov.ua The reaction involves the reduction of the ketone group at the 6-position of the naltrexone molecule. researchgate.net

| Enzyme | Catalytic Efficiency (kcat/Km) | Reference |

| AKR1C4 | ~1000-fold higher than AKR1C1 | dntb.gov.ua |

| AKR1C2 | Intermediate efficiency | dntb.gov.ua |

| AKR1C1 | Lowest efficiency | dntb.gov.ua |

Interspecies Variations in Naltrexone and Naltrexol Metabolism

Significant variations in the metabolism of naltrexone and its metabolite, 6β-naltrexol, have been observed across different species. While 6β-naltrexol is the major metabolite in humans, the metabolic profile can differ in other species. nih.govmdpi.com For instance, studies in rhesus monkeys have shown that while naltrexone and 6β-naltrexol have similar pharmacological actions, there is a large in vivo potency difference, suggesting that 6β-naltrexol may play a minimal role in the therapeutic effects of naltrexone in primates. nih.gov These interspecies differences can be attributed to variations in the expression and activity of the metabolic enzymes responsible for both the formation and subsequent conjugation of 6β-naltrexol. nih.gov

Glucuronidation Mechanisms of 6β-Naltrexol

Following its formation, 6β-naltrexol undergoes a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of glucuronic acid to the metabolite, increasing its water solubility and facilitating its excretion from the body. wikipedia.orgnih.gov

Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Conjugation

The glucuronidation of 6β-naltrexol is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are primarily located in the liver and are responsible for conjugating a wide variety of endogenous and exogenous compounds. nih.govtaylorandfrancis.com The UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to an acceptor functional group on the substrate molecule. nih.gov This conjugation reaction generally leads to the inactivation and enhanced elimination of the compound. nih.gov

Identification of Specific UGT Isoforms Implicated in 6β-Naltrexol Glucuronidation (e.g., UGT2B7)

Research has implicated specific UGT isoforms in the glucuronidation of 6β-naltrexol. Among the various UGTs, UGT2B7 has been identified as a key enzyme involved in this process. nih.gov UGT2B7 is known to play a major role in the metabolism of a variety of drugs, including opioids. nih.govnih.gov The activity of UGT2B7 can be influenced by genetic polymorphisms, which may contribute to interindividual variability in the disposition of 6β-naltrexol. nih.gov

| Metabolic Step | Enzyme Family | Key Isoform(s) | Function | Reference |

| Reduction of Naltrexone | Aldo-Keto Reductase (AKR) | AKR1C4 | Reduction of naltrexone to 6β-naltrexol | nih.govdntb.gov.ua |

| Glucuronidation of 6β-Naltrexol | UDP-Glucuronosyltransferase (UGT) | UGT2B7 | Conjugation of glucuronic acid to 6β-naltrexol | nih.govnih.gov |

Enterohepatic Recycling of Glucuronidated Metabolites

Glucuronidated metabolites, such as 6β-Naltrexol 3-O-β-D-Glucuronide, can be excreted into the bile and subsequently enter the gastrointestinal tract. nih.govnih.gov In the gut, bacterial β-glucuronidases can hydrolyze the glucuronide conjugate, releasing the parent metabolite (6β-naltrexol). nih.gov This free metabolite can then be reabsorbed back into the systemic circulation, a process known as enterohepatic recycling. nih.govresearchgate.net This recycling can prolong the half-life and exposure of the metabolite in the body. The extent of enterohepatic circulation is dependent on factors such as the amount of metabolite excreted in the bile and the activity of gut microbial enzymes. nih.govnih.gov

Bacterial Cleavage of Glucuronides and Reabsorption of Active Compounds

Enterohepatic recycling is a crucial process that can extend the presence of drugs and their metabolites in the body. This process involves the excretion of a compound into the bile, its subsequent passage into the intestine, and its reabsorption back into the bloodstream. For glucuronide conjugates like 6β-Naltrexol 3-O-β-D-Glucuronide, the gut microbiota plays a pivotal role in this recycling pathway.

Influence of the Gut Microbiome on Enterohepatic Circulation and Drug Disposition

The composition and activity of the gut microbiome can significantly impact the extent of enterohepatic circulation and, consequently, the disposition of drugs like naltrexone. nih.gov The gut microbiota is a complex ecosystem of bacteria, and variations in its composition between individuals can lead to differences in the metabolism and recycling of drugs.

Animal studies have suggested that an altered microbiome can affect enterohepatic recycling, although more research is needed to fully understand these effects in humans. nih.gov The gut microbiome's influence extends beyond direct enzymatic cleavage. For instance, in conditions like eating disorders, where both delayed gastrointestinal transit time and an altered microbiome are observed, the rate and extent of drug absorption can be affected. nih.gov

The intricate interplay between hepatic metabolism, biliary excretion, bacterial enzymatic activity, and reabsorption highlights the importance of considering the gut microbiome as a key determinant in the therapeutic effects and disposition of naltrexone and its metabolites.

Interactive Data Table: Key Compounds and Their Roles

| Compound Name | Role in the Described Pathway |

| Naltrexone | Parent drug, metabolized to 6β-naltrexol. wikipedia.org |

| 6β-Naltrexol | Major active metabolite of naltrexone. nih.govnih.gov |

| 6β-Naltrexol 3-O-β-D-Glucuronide | A primary urinary metabolite formed by glucuronidation of 6β-naltrexol. cerilliant.comsigmaaldrich.comscientificlabs.co.uk |

Pharmacological and Receptor Level Investigations of 6β Naltrexol 3 O β D Glucuronide

Opioid Receptor Binding Affinity and Selectivity Studies

The initial step in characterizing the pharmacological profile of 6β-naltrexol involves determining its binding affinity and selectivity for the different types of opioid receptors.

Competitive Radioligand Binding Assays for µ-Opioid Receptor (MOR), κ-Opioid Receptor (KOR), and δ-Opioid Receptor (DOR)

Competitive radioligand binding assays are utilized to measure the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the compound.

Studies have determined the binding affinities of 6β-naltrexol for the µ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR). The Ki values indicate that 6β-naltrexol binds with high affinity to the MOR, with progressively lower affinity for the KOR and DOR. Specifically, its affinity for the MOR is approximately 3.5 times higher than for the KOR and about 100 times higher than for the DOR. wikipedia.org

| Compound | Receptor | Ki (nM) |

| 6β-Naltrexol | µ-Opioid Receptor (MOR) | 2.12 |

| 6β-Naltrexol | κ-Opioid Receptor (KOR) | 7.24 |

| 6β-Naltrexol | δ-Opioid Receptor (DOR) | 213 |

Data sourced from reference wikipedia.org

Comparative Binding Profiles of 6β-Naltrexol versus Naltrexone (B1662487) and Other Antagonists

When compared to its parent compound, naltrexone, 6β-naltrexol exhibits approximately half the affinity for the µ-opioid receptor. wikipedia.org Despite this lower affinity, both compounds demonstrate a similar in vivo affinity for the µ-opioid receptor in pharmacological assays. nih.gov Studies in various animal models and tissues, including guinea-pig and monkey brains, have confirmed the comparable in vivo affinities of naltrexone and 6β-naltrexol at the µ-opioid receptor. nih.gov In morphine-dependent rhesus monkeys, naltrexone was found to be 8-fold and 71-fold more potent than 6α-naltrexol and 6β-naltrexol, respectively, in producing naltrexone-like effects. nih.gov

Naloxone (B1662785), another common opioid antagonist, also shows different binding characteristics. In expressed mammalian opioid receptors, naloxone has a high affinity for MOR (Ki ≈ 3.9 nM), significant affinity for KOR (Ki ≈ 16 nM), and a lower affinity for DOR (Ki ≈ 95 nM). nih.gov

In Vitro Functional Pharmacology

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

G-Protein Coupled Receptor (GPCR) Activation Studies (e.g., [35S]GTPγS Binding Assays)

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, initiating a signaling cascade. nih.gov The [35S]GTPγS binding assay is a functional measure of G-protein activation. nih.govnih.gov In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify the extent of G-protein activation. nih.gov Agonists increase [35S]GTPγS binding, neutral antagonists have no effect on their own but block the effect of agonists, and inverse agonists decrease the basal level of [35S]GTPγS binding. nih.gov

In vitro experiments have demonstrated that naltrexone reduces basal [35S]GTPγS binding in tissues from the mouse brain, indicating that it acts as an inverse agonist at the µ-opioid receptor. nih.gov In contrast, 6β-naltrexol does not reduce basal [35S]GTPγS binding, which characterizes it as a neutral antagonist. nih.govnih.gov This distinction is significant, as inverse agonists can produce effects opposite to those of agonists, while neutral antagonists simply block the receptor without affecting its basal activity. nih.gov

Assessment of Agonist/Antagonist Properties at Opioid Receptors

The functional properties of 6β-naltrexol have been further elucidated through various studies. It is characterized as a neutral antagonist at the µ-opioid receptor, which means it can antagonize the actions of both agonists and inverse agonists at the receptor without having intrinsic activity of its own. wikipedia.org This is a key difference from naltrexone and naloxone, which are considered inverse agonists, particularly in systems with elevated basal µ-opioid receptor signaling, such as in opioid-dependent states. nih.govelsevierpure.com

The neutral antagonist profile of 6β-naltrexol is associated with a reduced potential to precipitate withdrawal symptoms compared to naltrexone at doses that achieve similar central opioid blockade in animal studies. wikipedia.orgelsevierpure.com In morphine-dependent mice, naltrexone is significantly more potent (between 10- and 100-fold) than 6β-naltrexol in precipitating withdrawal jumping. nih.gov However, some studies using C6 glioma and HEK293 cells expressing µ-opioid receptors found both naltrexone and 6β-naltrexol to act as neutral antagonists, suggesting that the expression of inverse agonism may be cell- or system-dependent. nih.gov

Comparative Potency in Isolated Tissue Preparations (e.g., Electrically-Stimulated Guinea Pig Ileum)

The guinea pig ileum preparation is a classic pharmacological model used to study the effects of opioids. nih.govnih.gov The gut tissue contains opioid receptors, and the application of opioids inhibits electrically stimulated contractions. Antagonists can reverse this inhibition.

In studies using the electrically-stimulated guinea pig ileum, 6β-naltrexol was found to be a highly potent antagonist. nih.gov Surprisingly, it was more potent than both naloxone and naltrexone in this in vitro preparation. nih.gov The antagonist potencies (Ki values) were determined by their ability to reverse the inhibitory effects of an opioid agonist. nih.gov

| Compound | Antagonist Potency (Ki) in Guinea Pig Ileum (pM) |

| 6β-Naltrexol | 94 +/- 25 |

| Naltrexone | 265 +/- 101 |

| Naloxone | 420 +/- 150 |

Data sourced from reference nih.gov

In Vivo Pharmacodynamic Research in Preclinical Models

Comparative Antagonist Potency of 6β-Naltrexol versus Naltrexone and Naloxone in Rodent Models

Research in rodent models has established a clear hierarchy of antagonist potency among 6β-naltrexol, naltrexone, and naloxone. Naltrexone consistently emerges as the most potent antagonist, followed by naloxone, and then 6β-naltrexol. nih.gov In studies evaluating the antagonism of fentanyl-induced analgesia, the order of potency was determined to be naltrexone > naloxone > 6β-naltrexol, with relative potencies of 17, 4, and 1, respectively. nih.gov A similar trend was observed in blocking fentanyl-induced lethality, with a potency order of naltrexone > naloxone > 6β-naltrexol (13:2:1). nih.gov

When examining the blockade of morphine-induced antinociception in mice, naltrexone was found to be approximately 4.5- to 10-fold more potent than 6β-naltrexol, while 6β-naltrexol and naloxone were roughly equipotent. elsevierpure.comresearchgate.net However, other studies have reported a much larger potency difference, with naltrexone being up to 185 times more potent than 6β-naltrexol in inhibiting morphine-induced antinociception. federalregister.gov In morphine-dependent mice, naltrexone's potency to precipitate withdrawal jumping was between 10- and 100-fold greater than that of 6β-naltrexol. nih.govsigmaaldrich.com Specifically, in a chronic dependence model, 6β-naltrexol was about 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal. elsevierpure.com

These findings highlight that while 6β-naltrexol is a less potent antagonist than naltrexone and naloxone in blocking the central effects of opioids, it exhibits a significantly lower potential for precipitating withdrawal in opioid-dependent subjects. nih.govelsevierpure.com

Comparative Antagonist Potency in Rodent Models

| Antagonist | Effect | Relative Potency | Citation |

|---|---|---|---|

| Naltrexone | Fentanyl-induced analgesia | 17 | nih.gov |

| Naloxone | Fentanyl-induced analgesia | 4 | nih.gov |

| 6β-Naltrexol | Fentanyl-induced analgesia | 1 | nih.gov |

| Naltrexone | Fentanyl-induced lethality | 13 | nih.gov |

| Naloxone | Fentanyl-induced lethality | 2 | nih.gov |

| 6β-Naltrexol | Fentanyl-induced lethality | 1 | nih.gov |

| Naltrexone vs. 6β-Naltrexol | Morphine-induced antinociception | 4.5-10x more potent | elsevierpure.comresearchgate.net |

| Naltrexone vs. 6β-Naltrexol | Precipitated withdrawal (morphine-dependent) | 10-100x more potent | nih.govsigmaaldrich.com |

| 6β-Naltrexol vs. Naltrexone | Precipitated withdrawal (chronic dependence) | ~77x less potent | elsevierpure.com |

| 6β-Naltrexol vs. Naloxone | Precipitated withdrawal (chronic dependence) | ~30x less potent | elsevierpure.com |

Differential Effects on Opioid-Mediated Physiological Responses (e.g., Gastrointestinal Transit vs. Antinociception)

A key pharmacological characteristic of 6β-naltrexol is its differential antagonism of opioid effects on gastrointestinal transit versus centrally mediated antinociception. nih.gov In mouse studies, 6β-naltrexol demonstrated a roughly 10-fold greater potency for antagonizing hydrocodone-induced inhibition of gastrointestinal transit compared to its ability to block hydrocodone-induced antinociception. nih.govresearchgate.net In stark contrast, naltrexone blocked both the gastrointestinal and antinociceptive effects of hydrocodone with nearly equal potency. nih.govresearchgate.net

When administered intravenously to healthy human volunteers, 6β-naltrexol effectively blocked morphine-induced slowing of gastrointestinal transit with a median effective dose (ED50) of approximately 3 mg. nih.gov Conversely, doses up to 20 mg had no observable effect on morphine-induced analgesia, as measured by the cold pressor test, or on pupil constriction. nih.gov This demonstrates a significant separation between its peripheral and central antagonist activities in humans. This peripheral selectivity is a distinguishing feature of 6β-naltrexol compared to other opioid antagonists. nih.govoup.com

Time-Dependent Pharmacodynamic Profiles and Duration of Antagonist Action

The pharmacodynamic profile of 6β-naltrexol is characterized by a slower onset and a longer duration of antagonist action compared to naltrexone. nih.govresearchgate.net In studies reversing the antinociceptive effects of the long-lasting μ-opioid receptor agonist BU72 in mice, both naltrexone and 6β-naltrexol were effective; however, at equivalent doses, the onset of antagonism by naltrexone was six times more rapid. nih.govsigmaaldrich.com

Despite its slower onset, 6β-naltrexol exhibits a prolonged duration of action. nih.gov The duration of antagonist activity, measured as the time for the effect to decrease by 50%, was 340 minutes for 6β-naltrexol, compared to 125 minutes for naloxone and 80 minutes for naltrexone. nih.gov This extended duration is consistent with its longer terminal half-life of approximately 11.1 to 12 hours, in contrast to naltrexone's half-life of about 4 hours. nih.govresearchgate.netnih.gov This longer duration of action is a significant pharmacological property of 6β-naltrexol. researchgate.netresearchgate.net

Pharmacodynamic Timelines

| Compound | Onset of Action (vs. 6β-Naltrexol) | Duration of Antagonist Activity (50% decrease) | Terminal Half-Life | Citation |

|---|---|---|---|---|

| 6β-Naltrexol | - | 340 minutes | ~11.1-12 hours | nih.govnih.govresearchgate.netnih.gov |

| Naltrexone | 6x more rapid | 80 minutes | ~4 hours | nih.govsigmaaldrich.comnih.govnih.gov |

| Naloxone | - | 125 minutes | - | nih.gov |

Investigating Peripheral versus Central Pharmacological Actions in Animal Models

Animal studies have consistently demonstrated the peripheral selectivity of 6β-naltrexol. oup.comwikipedia.org In mice, a clear separation in potency between its peripheral and central opioid antagonism has been observed, with an approximately 10-fold greater potency for blocking peripheral effects like gastrointestinal transit inhibition compared to central effects like antinociception. researchgate.netwikipedia.org Naltrexone, in contrast, shows little to no such separation in its antagonist activity. wikipedia.org

This peripheral selectivity is attributed to the limited ability of 6β-naltrexol to cross the blood-brain barrier. oup.comwikipedia.org However, it is important to note that 6β-naltrexol can still enter the central nervous system and produce central opioid receptor antagonism at sufficient concentrations. elsevierpure.comresearchgate.netwikipedia.org In rhesus monkeys, 6β-naltrexol was found to be about 100-fold less potent than naltrexone in antagonizing centrally mediated effects such as antinociception, respiratory depression, and scratching. doi.org This significant difference in in vivo potency, despite only a two-fold difference in in vitro receptor affinity, further supports the concept of its restricted access to the central nervous system. doi.org

Computational Modeling and Molecular Docking of Receptor Interactions

Ligand-Receptor Interaction Analysis

Computational modeling and molecular docking studies have provided insights into the interaction of 6β-naltrexol and related compounds with opioid receptors. These studies aim to understand the structural basis for their binding affinity and selectivity.

Molecular modeling analyses have indicated that naltrexone and its metabolite 6β-naltrexol share a comparable surface area and volume, suggesting they may have similar affinities for the μ-opioid receptor (MOR). mdpi.com Docking studies with the human μ-opioid receptor (hMOR) have identified key residues involved in ligand binding. For naltrexone, hydrophobic interactions with residues such as A119, W135, M153, W295, I298, and I324, and polar interactions with D116, Q126, D149, N152, H299, G327, Y328, N330, and S331 are important for its stabilization in the binding pocket. mdpi.com

For 6β-naltrexol, the binding is also stabilized by hydrophobic and polar interactions, with residues like M153, I298, I324, and Y328 playing a significant role. mdpi.com Comparative analysis suggests that both naltrexone and 6β-naltrexol are better stabilized at the MOR binding site than other minor metabolites. mdpi.com Further studies using site-directed mutagenesis have confirmed the importance of specific residues, such as Trp318 in the MOR, for the binding of naltrexamine derivatives, supporting the "message-address" concept where specific residues contribute to ligand selectivity. nih.gov Conformational analysis has also been employed to correlate the energy-minimized conformations of 6β-naltrexol and its derivatives with their binding affinities at μ and κ-opioid receptors. nih.gov

Prediction of Binding Modes and Affinities

Currently, there are no published studies that specifically detail the predicted binding modes and affinities of 6β-Naltrexol 3-O-β-D-Glucuronide at the mu (µ), delta (δ), or kappa (κ) opioid receptors through computational methods such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling.

The addition of a bulky and polar glucuronide group at the 3-O-position of 6β-naltrexol would significantly alter the molecule's physicochemical properties, including its size, shape, and hydrogen bonding capabilities. These changes would undoubtedly influence its interaction with the binding pockets of opioid receptors. However, without specific computational models, any description of its binding mode or affinity would be purely speculative.

Research into the parent compound, 6β-naltrexol, has shown that it acts as a neutral antagonist at the µ-opioid receptor. nih.gov Molecular modeling studies of naltrexone and its derivatives have provided insights into their interactions with key amino acid residues within the opioid receptor binding sites. nih.gov For instance, studies have highlighted the importance of interactions with residues in transmembrane domains 2, 3, 6, and 7 of the µ-opioid receptor. nih.gov

It is plausible that the glucuronide moiety of 6β-Naltrexol 3-O-β-D-Glucuronide could introduce new hydrogen bonds or steric clashes within the receptor's binding site, potentially altering its affinity and selectivity profile compared to 6β-naltrexol. However, the extent of these changes remains unquantified in the absence of dedicated molecular modeling research.

Analytical Methodologies for 6β Naltrexol 3 O β D Glucuronide Research

Advanced Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are central to the specific and sensitive quantification of 6β-naltrexol derived from its glucuronide conjugate. These techniques separate the analyte of interest from other endogenous compounds in complex biological samples like plasma, serum, and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of naltrexone (B1662487) and its metabolites. nih.gov Its superior sensitivity and selectivity make it the preferred method for therapeutic drug monitoring and pharmacokinetic studies where low concentrations are expected. nih.gov The method involves chromatographic separation followed by mass spectrometric detection, which provides structural information and allows for very low limits of quantification.

In a typical LC-MS/MS workflow for 6β-naltrexol, the analysis is performed after an enzymatic hydrolysis step to cleave the glucuronide bond. chromatographyonline.com Deuterated internal standards, such as naltrexone-d3 and 6β-naltrexol-d4, are commonly used to ensure accuracy and precision. nih.govresearchgate.net The multiple reaction monitoring (MRM) mode is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For instance, the ion transition m/z 344-->326 has been used for 6β-naltrexol. nih.gov

Table 1: Examples of LC-MS/MS Methodologies for 6β-Naltrexol Analysis

| Parameter | Method 1 nih.govresearchgate.net | Method 2 nih.gov | Method 3 chromatographyonline.com |

|---|---|---|---|

| Sample Type | Blood serum or plasma | Plasma | Urine |

| Internal Standard | 6β-naltrexol-d4 | Naloxone (B1662785) | Naltrexone-D3 |

| Chromatography Column | C18 | Reversed-phase C18 | Phenyl Hexyl |

| Mobile Phase | Methanol (B129727) gradient (5–100%) with 0.1% formic acid | Isocratic: 0.1% formic acid-acetonitrile:0.1% formic acid buffer (95:5, v/v) | Not specified |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 7.2 ng/mL | 5 ng/mL |

| Linear Range | 0.5–200 ng/mL | Not specified | Not specified |

High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or electrochemical (EC) detection offers a robust and cost-effective alternative to LC-MS/MS. nih.gov These methods are widely used for the simultaneous determination of naltrexone and 6β-naltrexol in biological fluids. nih.gov

HPLC with UV Detection: This method relies on the principle that the analyte absorbs light at a specific wavelength. A novel, environmentally friendly HPLC-UV method was developed for the simultaneous quantification of naltrexone and 6β-naltrexol in plasma. nih.gov The detection wavelength is often set around 204-225 nm. researchgate.netnih.gov While generally less sensitive than LC-MS/MS, optimization of HPLC-UV methods, including online sample cleanup, can achieve low limits of quantification, making them suitable for therapeutic drug monitoring. nih.govresearchgate.net

HPLC with Electrochemical Detection: This technique provides high sensitivity by measuring the current generated when the analyte undergoes oxidation or reduction at an electrode surface. It has been successfully applied to the analysis of naltrexone and 6β-naltrexol in human serum. nih.govresearchgate.net The method demonstrates excellent sensitivity, with limits of quantification as low as 1.0 ng/mL for 6β-naltrexol. nih.govresearchgate.neties.gov.pl

Table 2: Comparison of HPLC Detection Methods for 6β-Naltrexol

| Parameter | HPLC-UV researchgate.netnih.gov | HPLC-EC nih.govresearchgate.net |

|---|---|---|

| Sample Type | Plasma, Serum | Serum |

| Detector | UV Spectrophotometer | Electrochemical Coulometric Detector |

| Detection Wavelength/Potential | 204 nm or 225 nm | Det 1 +0.2 V; Det 2 +0.5 V |

| Chromatography Column | Kinetex EVO C18 or Perfect Bond C18 | ODS Hypersil-reverse-phase |

| Limit of Quantification (LOQ) | 2 ng/mL | 1.0 ng/mL |

| Linear Range | 2-100 ng/mL | 0-1000 ng/mL |

Sample Preparation and Extraction Techniques for Metabolite Analysis

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample to improve detection limits.

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples prior to LC-MS/MS analysis. researchgate.net The technique involves adding a precipitating agent, such as an organic solvent (e.g., methanol) or a salt solution (e.g., zinc sulfate), to the sample. researchgate.net This denatures and precipitates the majority of proteins, which can then be removed by centrifugation.

A common procedure involves adding a solution of methanol and 0.2 M zinc sulfate (B86663) to a plasma sample, followed by vortexing and centrifugation at high speed (e.g., 13,000 g). researchgate.net The resulting supernatant, which contains the analyte, is then transferred for direct injection into the LC-MS/MS system. researchgate.net This method is advantageous for its simplicity and suitability for high-throughput analysis.

Liquid-liquid extraction (LLE) is a classic and effective technique for isolating analytes from biological fluids based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). For 6β-naltrexol, LLE is performed after adjusting the pH of the sample to a basic level (e.g., pH 9) to ensure the analyte is in its non-ionized form, thereby increasing its solubility in the organic solvent. nih.govresearchgate.net

Various organic solvents have been employed for the extraction of 6β-naltrexol, including butyl acetate (B1210297) and n-butyl chloride-acetonitrile (4:1). nih.govnih.gov The protocol often involves a back-extraction step, where the analytes are transferred from the organic solvent into an acidic aqueous solution, which further cleans up the sample before chromatographic analysis. nih.govresearchgate.net LLE can provide high recovery rates; for example, extraction with butyl acetate has shown a recovery of 75% for 6β-naltrexol. nih.govresearchgate.neties.gov.pl

Since 6β-Naltrexol 3-O-β-D-Glucuronide is the compound of interest, enzymatic hydrolysis is the most critical step in its analysis. This process utilizes the β-glucuronidase enzyme to cleave the glucuronide conjugate from the 6β-naltrexol molecule, releasing the free, unconjugated form for quantification. chromatographyonline.comsigmaaldrich.com

The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., E. coli, mollusks like Patella vulgata, or recombinant sources), incubation temperature, and duration. sigmaaldrich.comnih.gov Recombinant β-glucuronidase enzymes have demonstrated high efficiency, allowing for rapid hydrolysis. spectroscopyonline.comchromatographyonline.comnih.gov For instance, one method describes diluting urine specimens with a master mix containing recombinant β-glucuronidase and incubating for 60 minutes at 60 °C to achieve complete hydrolysis. spectroscopyonline.com The choice of enzyme and conditions is crucial as incomplete hydrolysis will lead to an underestimation of the total concentration of the metabolite. nih.gov

Method Validation Parameters for Academic Research Applications

Method validation ensures that an analytical procedure is suitable for its intended purpose. For academic research involving 6β-Naltrexol 3-O-β-D-Glucuronide, this involves a rigorous assessment of several key parameters.

Assessment of Selectivity and Linearity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of 6β-Naltrexol 3-O-β-D-Glucuronide analysis, this means the method must be able to distinguish it from its parent compounds, naltrexone and 6β-naltrexol, as well as from endogenous matrix components. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) are employed to achieve this separation. For instance, a method using a Kinetex EVO C18 column has been developed for the simultaneous quantification of naltrexone and 6β-naltrexol. nih.gov The selectivity of these methods is confirmed by the absence of interfering peaks at the retention times of the analytes in blank matrix samples.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. For the analysis of naltrexone and 6β-naltrexol, methods have demonstrated linearity over various concentration ranges. For example, an HPLC-UV method showed linearity from 2 to 100 ng/mL, while a more sensitive LC-MS/MS method was linear from 0.5 to 200 ng/mL. researchgate.netresearchgate.net Another LC-MS/MS method for urine analysis established linearity with calibration curves ranging from 5 to 5000 ng/mL, consistently achieving a high goodness of fit (R² > 0.99). spectroscopyonline.com

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These parameters are crucial for studies where low concentrations of the analyte are expected.

Different analytical techniques offer varying levels of sensitivity. For instance, an HPLC method with UV detection for naltrexone and 6β-naltrexol had an LOQ of 2 ng/mL. researchgate.netresearchgate.net In contrast, a more sensitive LC-MS/MS method achieved an LOQ of 0.5 ng/mL for both compounds. researchgate.netresearchgate.net Another LC-MS/MS method developed for urine analysis reported an LOQ of 5 ng/mL for both naltrexone and 6β-naltrexol. spectroscopyonline.com A separate HPLC method reported an LOQ of 5.0 ng/mL for naltrexone and 1.0 ng/ml for 6β-naltrexol. nih.gov

| Analyte | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Naltrexone | LC-MS/MS | 0.75 ng/mL | 1.25 ng/mL | nih.gov |

| 6β-Naltrexol | LC-MS/MS | 0.75 ng/mL | 1.25 ng/mL | nih.gov |

| Naltrexone | HPLC/UV | - | 2 ng/mL | researchgate.netresearchgate.net |

| 6β-Naltrexol | HPLC/UV | - | 2 ng/mL | researchgate.netresearchgate.net |

| Naltrexone | LC-MS/MS | - | 0.5 ng/mL | researchgate.netresearchgate.net |

| 6β-Naltrexol | LC-MS/MS | - | 0.5 ng/mL | researchgate.netresearchgate.net |

| Naltrexone | LC-MS-MS | 5 ng/mL | 5 ng/mL | spectroscopyonline.com |

| 6β-Naltrexol | LC-MS-MS | 5 ng/mL | 5 ng/mL | spectroscopyonline.com |

| Naltrexone | HPLC | - | 5.0 ng/mL | nih.gov |

| 6β-Naltrexol | HPLC | - | 1.0 ng/mL | nih.gov |

Evaluation of Precision, Accuracy, and Recovery

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value. Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure.

Validation studies for naltrexone and 6β-naltrexol analytical methods consistently report high precision and accuracy. For example, one LC-MS/MS method showed within-run and between-day precision with CVs between 2.1% and 3.3%, and accuracies ranging from 96.7% to 101.3%. researchgate.net Another study using HPLC reported within-day assay precision with RSDs from 0.9% to 5.7% for naltrexone and 0.8% to 4.2% for 6β-naltrexol. nih.gov The between-day precision was 5.7% and 4.2% for naltrexone and 6β-naltrexol, respectively. nih.gov

Recovery of the analytes from the biological matrix is also a critical parameter. A liquid-liquid extraction method for naltrexone and 6β-naltrexol reported recoveries of 48% and 75%, respectively. nih.gov An LC-MS/MS method using a single-step precipitation-extraction technique achieved mean recoveries of 91.7% for naltrexone and 89.3% for 6β-naltrexol. nih.gov

| Analyte | Parameter | Value | Source |

|---|---|---|---|

| Naltrexone | Within-day Precision (RSD) | 0.9% - 5.7% | nih.gov |

| 6β-Naltrexol | Within-day Precision (RSD) | 0.8% - 4.2% | nih.gov |

| Naltrexone | Between-day Precision (RSD) | 5.7% | nih.gov |

| 6β-Naltrexol | Between-day Precision (RSD) | 4.2% | nih.gov |

| Naltrexone | Accuracy | 96.7% - 101.3% | researchgate.net |

| 6β-Naltrexol | Accuracy | 96.7% - 101.3% | researchgate.net |

| Naltrexone | Recovery | 48% | nih.gov |

| 6β-Naltrexol | Recovery | 75% | nih.gov |

| Naltrexone | Recovery | 91.7% | nih.gov |

| 6β-Naltrexol | Recovery | 89.3% | nih.gov |

Considerations for Matrix Effects and Analyte Stability in Research Samples

Matrix effects occur when components of the sample other than the analyte of interest alter the response of the analytical instrument. These effects can lead to either suppression or enhancement of the signal, impacting the accuracy of the results. In the analysis of biological samples like plasma and urine, matrix effects are a significant consideration. Studies have shown that all analytes, including naltrexone and 6β-naltrexol, can experience signal suppression when dissolved in normal human urine compared to a neat solution. chromatographyonline.com To mitigate this, methods often employ internal standards that are structurally similar to the analyte and experience similar matrix effects.

Analyte stability in biological samples under various storage and handling conditions is also a critical aspect of method validation. It is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Studies have demonstrated that naltrexone and 6β-naltrexol are stable in serum samples for at least 30 days when stored at -20°C. nih.gov For longer-term storage, samples are often kept at -70°C or -80°C. researchgate.netnih.gov The stability of amino acid ester prodrugs of 6β-naltrexol has also been investigated, with some compounds showing sufficient stability at skin pH for potential transdermal delivery applications. nih.gov

Application in Preclinical Pharmacokinetic and Disposition Studies

Validated analytical methods are indispensable for preclinical pharmacokinetic and disposition studies of 6β-Naltrexol 3-O-β-D-Glucuronide. These studies, often conducted in animal models, provide crucial information about the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Following oral administration of naltrexone, 6β-naltrexol is the major metabolite found in plasma, with concentrations significantly higher than the parent drug. nih.gov This is due to extensive first-pass metabolism. wikipedia.org The glucuronide conjugates of both naltrexone and 6β-naltrexol are also major metabolites. nih.gov The formation of 6β-naltrexol from naltrexone is catalyzed by cytosolic ketone reductases in the liver. nih.gov

Preclinical studies in guinea pigs have utilized validated LC-MS methods to assess the drug disposition of naltrexone. nih.gov Such studies are essential for determining key pharmacokinetic parameters like clearance and volume of distribution. In vitro studies using human liver cytosol have been employed to investigate the kinetics of 6β-naltrexol formation and to identify potential drug-drug interactions. nih.gov These preclinical data are fundamental for predicting the pharmacokinetic behavior of 6β-Naltrexol 3-O-β-D-Glucuronide and its parent compounds in humans.

Genetic and Microbiomic Influences on 6β Naltrexol 3 O β D Glucuronide Disposition

Pharmacogenomic Aspects of Drug-Metabolizing Enzymes

Genetic variations in the enzymes responsible for metabolizing naltrexone (B1662487) can lead to substantial differences in the rate and extent of 6β-Naltrexol and its glucuronide conjugate formation.

Genetic Polymorphisms in UDP-Glucuronosyltransferases (UGTs) and their Functional Impact

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a crucial role in the phase II metabolism of a wide array of compounds, including drugs and their metabolites, by conjugating them with glucuronic acid. nih.govnih.gov This process, known as glucuronidation, generally increases the water solubility of substances, facilitating their excretion from the body. covachem.comwikipedia.org The UGT2B7 isoenzyme is particularly important in the glucuronidation of 6β-naltrexol to form 6β-Naltrexol 3-O-β-D-Glucuronide. researchgate.net

Genetic polymorphisms in UGT genes, particularly UGT2B7, are common and can significantly alter enzyme activity. nih.govwikipedia.org For instance, the UGT2B7*2 polymorphism (802C>T, H268Y) has been studied in relation to the metabolism of various drugs. researchgate.net While some studies on other substrates have shown that this variant can lead to reduced glucuronidation activity, its specific impact on 6β-naltrexol glucuronidation is an area of ongoing research. wikipedia.orgmdpi.com Reduced UGT2B7 function could theoretically lead to lower concentrations of 6β-Naltrexol 3-O-β-D-Glucuronide and higher circulating levels of the active metabolite 6β-naltrexol. The clinical significance of UGT polymorphisms is well-documented for other drugs, where they can influence both efficacy and toxicity. mdpi.comnih.gov

Table 1: Key UGT Polymorphisms and Their Potential Functional Impact

| Gene | Polymorphism | Allele | Potential Functional Impact on Glucuronidation |

|---|---|---|---|

| UGT2B7 | rs7439366 (802C>T) | *2 | Altered enzyme activity; may affect metabolism of various drugs. researchgate.net |

| UGT1A1 | rs3755319 | - | Associated with susceptibility to drug-induced liver injury. nih.gov |

| UGT2B7 | rs7662029 | - | Associated with susceptibility to drug-induced liver injury. nih.gov |

Genetic Variation in Aldoketo Reductases (AKR1C4) and their Effect on 6β-Naltrexol Formation

The initial and rate-limiting step in the formation of 6β-naltrexol from naltrexone is catalyzed primarily by the aldo-keto reductase 1C4 (AKR1C4) enzyme, with minor contributions from AKR1C1 and AKR1C2. nih.gov The biotransformation of naltrexone to its primary metabolite, 6β-naltrexol, exhibits high variability among individuals. nih.govresearchgate.net

Research has identified genetic variants in the AKR1C4 gene that significantly impact the rate of 6β-naltrexol formation. nih.gov A study involving human liver cytosol samples demonstrated a greater than 200-fold range in the formation of 6β-naltrexol. nih.govresearchgate.net Co-occurring AKR1C4 variants (S145C/L311V) were found to have a more substantial effect on this variability than age. nih.govnih.gov In a pediatric cohort, genetic variation in AKR1C4, along with age and sex, accounted for 36% of the variability in the formation of 6β-naltrexol. nih.gov Individuals who are heterozygous for these AKR1C4 variants have shown altered exposure to 6β-naltrexol. researchgate.net This highlights the critical role of AKR1C4 genetics in determining the initial metabolic step leading to the eventual formation of 6β-Naltrexol 3-O-β-D-Glucuronide.

Table 2: Impact of AKR1C4 Genetic Variation on 6β-Naltrexol Formation

| Genetic Factor | Observation | Reference |

|---|---|---|

| AKR1C4 Variants (S145C/L311V) | Demonstrated a greater effect on 6β-naltrexol formation activity than age in pediatric samples. | nih.govnih.gov |

| Heterozygous AKR1C4 Variants | Associated with altered 6β-naltrexol exposure in adolescents. | researchgate.net |

| Overall Variability | Over 200-fold range in 6β-naltrexol formation observed in human liver cytosol samples, partly attributable to genetic factors. | nih.govresearchgate.net |

Pharmacomicrobiomic Role in Metabolite Biotransformation

The gut microbiome, the vast community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of many drugs and their metabolites, including glucuronide conjugates.

Impact of Gut Microbiome Diversity on Drug Biotransformation

The gut microbiota can influence the pharmacokinetics of drugs through various mechanisms, including the production of enzymes that metabolize drug conjugates. gutmicrobiotaforhealth.com The diversity and composition of the gut microbiome vary considerably among individuals, which can contribute to differing drug responses. gutmicrobiotaforhealth.com Opioid agonists have been shown to alter the gut microbiota, leading to lower diversity. nih.gov Conversely, treatment with the opioid antagonist naltrexone has been associated with specific microbial profiles. escholarship.org For instance, in a study on alcohol-dependent rats, a good response to naltrexone treatment was associated with higher abundances of Verrucomicrobia, Fusobacteria, and SR1. escholarship.org Furthermore, research in humans has suggested that the gut microbiota of individuals using opioid antagonists like naltrexone does not significantly differ from those not using opioids, in contrast to the alterations seen with opioid agonist use. nih.gov These findings suggest that the gut microbiome's composition could influence the enterohepatic circulation of 6β-naltrexol by affecting the deconjugation of its glucuronide metabolite.

Characterization of Microbial Exoenzymes Involved in Glucuronide Cleavage

A key mechanism by which the gut microbiome influences the disposition of glucuronidated metabolites is through the production of extracellular enzymes called β-glucuronidases (GUS). nih.govresearchgate.net These bacterial enzymes can cleave the glucuronic acid moiety from drug-glucuronide conjugates that have been excreted into the gastrointestinal tract via the bile. nih.govnih.gov This deconjugation process reverses the phase II metabolism performed by the host's UGT enzymes, releasing the aglycone (in this case, 6β-naltrexol) back into the gut. nih.gov This free metabolite can then be reabsorbed into the systemic circulation, a process known as enterohepatic circulation, which can prolong its half-life and exposure. wikipedia.org

Structural Modifications and Analog Development Based on the 6β Naltrexol Scaffold

Synthesis of Novel Naltrexol and Naltrexamine Derivatives

The journey from naltrexone (B1662487) to a diverse array of derivatives often begins with the stereoselective modification of the C6-ketone. The synthesis of 6β-naltrexol itself is achieved through the stereospecific reduction of naltrexone. acs.org This foundational step opens the door to a wide range of further chemical elaborations.

A key class of derivatives synthesized from this scaffold are the 6β-naltrexamine analogs. The synthesis typically involves converting naltrexone to its oxime derivative using hydroxylamine (B1172632) hydrochloride. nih.gov Subsequent reduction of the oxime yields 6β-naltrexamine. nih.gov This amine group at the 6β-position is a versatile handle for introducing various substituents. For instance, a series of N-aryl amide derivatives of 6β-naltrexamine have been synthesized by coupling the amine with different aryl carboxylic acids. nih.gov

Further modifications have explored the impact of substituents on the C6-hydroxyl group of 6β-naltrexol. Carbamate (B1207046) and sulfonate ester derivatives have been synthesized to investigate the role of the C6-protic group. maine.edu These syntheses involve reacting 6β-naltrexol with appropriate reagents to replace the hydroxyl hydrogen with larger, non-hydrogen-bonding moieties. maine.edu Additionally, the synthesis of 6α- and 6β-N-heterocyclic substituted naltrexamine derivatives has been accomplished, starting from naltrexone and proceeding through stereoselective synthesis of the respective naltrexamine isomers before forming an amide bond with a heteroaromatic moiety. nih.gov These synthetic strategies demonstrate the chemical tractability of the naltrexol scaffold for creating a library of novel compounds for pharmacological evaluation. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Opioid Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies on derivatives of the 6β-naltrexol scaffold have yielded critical insights into the molecular features governing opioid receptor binding and functional activity. The 3-hydroxyl group and the N-cyclopropylmethyl group are generally considered essential for high affinity across all three opioid receptor types (μ, δ, and κ). nih.gov Modifications at other positions, particularly C6, have been shown to modulate both affinity and selectivity. nih.govmaine.edu

Research into carbamate and sulfonate ester derivatives of 6β-naltrexol revealed that masking the C6-hydroxyl group, thereby removing its hydrogen-bond donating capability, can enhance affinity for the μ-opioid receptor (MOR). maine.edu All four synthesized ester derivatives in one study showed better MOR affinity than the parent 6β-naltrexol. maine.edu This suggests that a hydrogen-bond donor at this position is not essential for strong MOR binding and that increasing the steric bulk around the C6-position can be a strategy to control subtype selectivity. maine.edu

In the naltrexamine series, introducing N-aryl amide substituents at the 6β-position led to varied effects. While many electron-rich aryl amides did not show high potency, an electron-deficient derivative, 6β-[(4′-chloro)benzamido]naltrexamine, demonstrated significant efficacy in preclinical models. nih.gov Further studies on N-heterocyclic substituted naltrexamine derivatives identified compounds with remarkably high MOR selectivity. For example, introducing a quinolyl group via an amide linkage at the 6β-position (a compound known as NAQ) resulted in a ligand with over 200-fold selectivity for the MOR over the DOR and approximately 50-fold selectivity over the KOR. nih.gov

These findings underscore that strategic modifications to the 6β-position of the naltrexol and naltrexamine scaffold can dramatically alter the pharmacological profile, transforming a non-selective antagonist into a highly selective agent for a specific opioid receptor subtype. nih.gov

| Compound/Derivative Class | Modification | Receptor Affinity/Selectivity Outcome | Reference |

| 6β-Naltrexol Carbamate/Sulfonate Esters | Masking of C6-hydroxyl group | Enhanced affinity for μ-opioid receptor (MOR) compared to 6β-naltrexol. Increased bulk at C6 may control subtype selectivity. | maine.edu |

| 6β-Naltrexamine Aryl Amides | Substitution at 6β-amino group with aryl amides | Electron-deficient aryl groups showed notable in vivo efficacy. | nih.gov |

| 6β-N-Heterocyclic Naltrexamine Derivatives | Introduction of heteroaromatic moieties at C6 | Compound 6 (NAP) showed >700-fold MOR selectivity over DOR. Compound 9 (NAQ) showed >200-fold MOR selectivity over DOR. | nih.gov |

| 6β-Naltrexamine Aspartyl Derivative | Coupling of an aspartyl group to 6β-amino group | Acted as a full agonist on guinea pig ileum; possessed a significant difference between peripheral and central antagonist doses. | nih.gov |

Design of Peripherally Selective Opioid Receptor Modulators from Naltrexol Analogs

A significant goal in opioid research is the development of peripherally selective compounds that act on opioid receptors outside of the central nervous system (CNS), thereby avoiding centrally-mediated side effects. wikipedia.org The 6β-naltrexol scaffold has proven to be a fruitful starting point for designing such agents. The primary strategy involves introducing highly polar or ionizable functional groups to the molecule, which restricts its ability to cross the blood-brain barrier. nih.gov

A key study in this area involved the synthesis of a series of 6β-naltrexamine derivatives where ionizable moieties were attached to the 6β-amino group. nih.gov These modifications aimed to create ligands that would be potent at peripheral opioid receptors but have poor CNS penetration. Among the synthesized compounds, an aspartyl derivative of 6β-naltrexamine was particularly noteworthy. nih.gov This compound, containing a zwitterionic amino acid group, was a full agonist in a peripheral tissue assay (guinea pig ileum) and, when tested in vivo, showed a vast separation between its peripheral and central antagonist activity. nih.gov Compared to naltrexone, this aspartyl derivative was over 100 times more potent when administered directly into the CNS but 6,000 to 10,000 times less potent when given systemically (orally or intravenously). nih.gov

This dramatic difference in potency highlights the success of the design strategy. The inclusion of zwitterionic groups is highly effective at preventing ligands from entering the CNS. nih.gov Such peripherally selective opioid receptor modulators derived from naltrexol analogs are valuable pharmacological tools for studying peripheral opioid systems and hold clinical potential for applications where central effects are undesirable. wikipedia.orgnih.gov

Future Directions in 6β Naltrexol 3 O β D Glucuronide Research

Elucidating the Complete Spectrum of Metabolic Pathways and Enzyme Kinetics

While it is established that naltrexone (B1662487) is metabolized to 6β-naltrexol primarily by dihydrodiol dehydrogenases in the liver wikipedia.orggetnaltrexone.comnih.gov, the subsequent glucuronidation of 6β-naltrexol to form 6β-Naltrexol 3-O-β-D-glucuronide is a critical step that requires more detailed characterization. Future research should focus on identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this conjugation. Although UGT enzymes are known to be the second greatest contributors to drug metabolism after the cytochrome P450 system ebmconsult.com, the specific UGTs involved in 6β-naltrexol glucuronidation are not fully elucidated. Studies have implicated UGT2B7 in the glucuronidation of the structurally similar naloxone (B1662785) researchgate.net, suggesting it may also play a role in 6β-naltrexol metabolism.

Table 1: Key Areas for Metabolic Pathway and Enzyme Kinetic Research

| Research Area | Objectives |

| UGT Isoform Identification | Pinpoint the specific UGT enzymes responsible for the formation of 6β-Naltrexol 3-O-β-D-glucuronide. |

| Enzyme Kinetics | Determine the Km and Vmax for the glucuronidation of 6β-naltrexol in human liver preparations. |

| Intersubject Variability | Investigate the impact of genetic polymorphisms in UGT enzymes on the rate of 6β-Naltrexol 3-O-β-D-glucuronide formation. |

| Inhibitory and Inductive Potential | Assess the potential for co-administered drugs to inhibit or induce the UGT enzymes involved in 6β-naltrexol glucuronidation. |

Advanced Receptor Interactomics and Signaling Pathway Analysis for Glucuronide Conjugates

The pharmacological activity of glucuronide metabolites is an area of growing interest. While 6β-naltrexol itself is an opioid receptor antagonist wikipedia.orgdrugbank.com, the receptor binding profile and intrinsic activity of its 3-O-β-D-glucuronide conjugate remain largely unknown. Advanced receptor interactomics studies are needed to determine the affinity of 6β-Naltrexol 3-O-β-D-glucuronide for the various opioid receptors (μ, δ, and κ). wikipedia.org Such studies have been performed for the glucuronide metabolites of other opioids, like buprenorphine, revealing that these conjugates can be biologically active. wikipedia.org

Beyond simple binding assays, a deeper analysis of the signaling pathways modulated by 6β-Naltrexol 3-O-β-D-glucuronide is crucial. Opioid receptors are G-protein coupled receptors (GPCRs) that trigger complex intracellular signaling cascades. nih.govpainphysicianjournal.com Future research should investigate whether this glucuronide acts as an agonist, antagonist, or biased agonist at opioid receptors, and how it influences downstream signaling effectors such as adenylyl cyclase and ion channels. nih.gov Understanding these interactions is vital, as even subtle modulations of receptor signaling can have significant physiological consequences.

Integration of Multi-Omics Data for Comprehensive Understanding of Drug-Metabolite Disposition

To gain a holistic view of the factors influencing the disposition of 6β-Naltrexol 3-O-β-D-glucuronide, the integration of multi-omics data is a powerful approach. nih.govnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of drug metabolism and response.

For instance, transcriptomic data can reveal the expression levels of UGT enzymes in different individuals, which can then be correlated with metabolomic data showing the plasma concentrations of 6β-Naltrexol 3-O-β-D-glucuronide. mdpi.com Proteomic analyses can quantify the actual levels of these enzymes. By integrating these datasets, researchers can move beyond studying single factors in isolation and begin to understand the complex interplay of genetic and environmental factors that determine the metabolic fate of naltrexone and its metabolites. tum.de

Table 2: Multi-Omics Integration Strategies

| Omics Layer | Data Type | Application to 6β-Naltrexol 3-O-β-D-Glucuronide Research |

| Genomics | DNA sequence (e.g., SNPs in UGT genes) | Identify genetic variants associated with altered glucuronidation activity. |

| Transcriptomics | mRNA expression levels of UGTs | Correlate enzyme expression with metabolite levels. |

| Proteomics | Protein abundance of UGTs | Directly measure the quantity of metabolizing enzymes. |

| Metabolomics | Quantification of naltrexone and its metabolites | Determine the in vivo concentrations of 6β-Naltrexol 3-O-β-D-glucuronide and its precursors. |

Development of Novel Research Tools and Probes for Targeted Studies

Advancements in the study of 6β-Naltrexol 3-O-β-D-glucuronide will also depend on the development of specialized research tools. The synthesis of isotopically labeled standards, such as 6β-Naltrexol-D3, is crucial for accurate quantification in biological matrices using mass spectrometry-based methods. cerilliant.com The availability of certified reference materials for 6β-Naltrexol 3-O-β-D-glucuronide is also essential for analytical method validation and quality control. cerilliant.comsigmaaldrich.com

Furthermore, the development of selective chemical probes that can inhibit specific UGT isoforms would be invaluable for dissecting the contribution of individual enzymes to 6β-naltrexol glucuronidation. researchgate.net Additionally, creating specific antibodies or molecularly imprinted polymers for 6β-Naltrexol 3-O-β-D-glucuronide could enable the development of novel immunoassays or selective extraction methods. The synthesis and characterization of analogs of 6β-naltrexol could also provide insights into structure-activity relationships at opioid receptors. maine.edunih.gov

Q & A

Q. What experimental designs are optimal for evaluating the peripheral selectivity of 6β-Naltrexol 3-O-β-D-Glucuronide in vivo?

A randomized, double-blind, placebo-controlled crossover design is recommended. For example, in human trials, subjects can receive escalating intravenous doses (e.g., 0.1–20 mg) alongside morphine (oral or intravenous) to assess gastrointestinal (GI) motility (via H2 breath tests) and central effects (via pupillometry and cold pressor tests). This design minimizes confounding variables and allows direct comparison of peripheral vs. central opioid antagonism .

Q. How do the pharmacokinetic (PK) properties of 6β-Naltrexol 3-O-β-D-Glucuronide influence dosing regimens?

The compound exhibits a multi-phase PK profile with a mean elimination half-life of 11.1 ± 2.4 hours. A two-compartment model with first-order elimination kinetics is appropriate for modeling. Doses of 3–10 mg achieve plasma concentrations (Cmax of 24–79 ng/mL) sufficient to block morphine-induced GI slowing without central effects. Dosing intervals should account for its prolonged half-life to maintain therapeutic levels .

Q. What safety protocols are critical when handling 6β-Naltrexol 3-O-β-D-Glucuronide in vitro?

Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Avoid skin contact due to potential irritancy. Waste should be segregated and disposed via certified biohazard services. These protocols align with glucuronide handling guidelines for similar compounds .

Advanced Research Questions

Q. How can structural modifications enhance the bioavailability of 6β-Naltrexol 3-O-β-D-Glucuronide while retaining peripheral selectivity?

Glucuronide conformation critically impacts lipophilicity. Computational modeling (e.g., force-field or quantum mechanical calculations) can predict folded vs. extended conformers. Folded conformers mask polar groups, improving membrane permeability. Empirical validation via logP assays or Caco-2 cell permeability studies is recommended .

Q. What statistical methods address variability in GI motility data from crossover studies?

Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., dose-response effects on transit time). This method balances type I error control and power, especially when not all hypotheses are true (e.g., partial efficacy at lower doses) .

Q. How do synthetic strategies for resveratrol glucuronides inform scalable production of 6β-Naltrexol 3-O-β-D-Glucuronide?

Adapt selective deacetylation methods (e.g., ammonium acetate-mediated hydrolysis) from resveratrol triacetate protocols. Optimize glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) in enzymatic synthesis, followed by silica gel purification (ethyl acetate:acetic acid, 94:6) .

Q. How to resolve contradictions between in vitro receptor binding data and in vivo efficacy?

Discrepancies may arise from metabolite interference or off-target effects. Use LC-MS/MS to quantify active metabolites in plasma. Validate receptor binding via competitive assays (e.g., CHO cells expressing μ-opioid receptors) under physiologically relevant conditions (e.g., pH 7.4, 37°C) .

Methodological Considerations

- Dose-Response Analysis : Fit data to sigmoidal Emax models to estimate ED50 values (e.g., 3 mg for GI effects). Use non-linear regression to account for inter-subject variability .

- Conformational Analysis : Employ NMR or X-ray crystallography to confirm glucuronide folding states. Compare with computational predictions .

- Metabolite Tracking : Isotopic labeling (e.g., <sup>13</sup>C-glucuronic acid) aids in distinguishing endogenous vs. administered glucuronides in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.